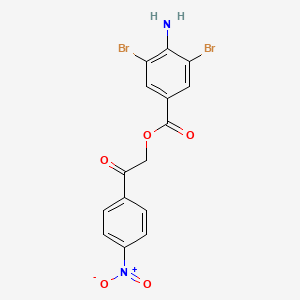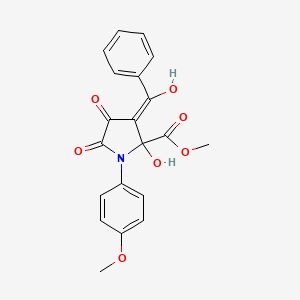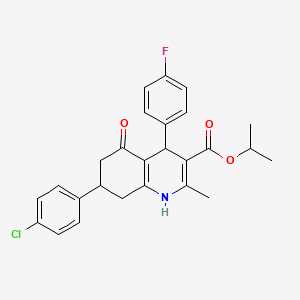
3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the phenyl rings, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate typically involves the reaction of 3,4-dimethylphenol with 2,4-dibromophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for quality control and analysis.
化学反応の分析
Types of Reactions
3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
科学的研究の応用
3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
- 2,4-Dibromophenyl N-(2,5-dimethylphenyl)carbamate
- 4-Bromo-2,5-dimethylphenyl N-(2,3-dichlorophenyl)carbamate
- 2,4-Dibromophenyl N-(2,4-dimethoxyphenyl)carbamate
Uniqueness
3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate is unique due to the specific arrangement of bromine and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H13Br2NO2 |
|---|---|
分子量 |
399.08 g/mol |
IUPAC名 |
(3,4-dimethylphenyl) N-(2,4-dibromophenyl)carbamate |
InChI |
InChI=1S/C15H13Br2NO2/c1-9-3-5-12(7-10(9)2)20-15(19)18-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
InChIキー |
RDSWERXGTFSAQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(=O)NC2=C(C=C(C=C2)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)


![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)


![4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B14949965.png)

![2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide](/img/structure/B14949981.png)
![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949989.png)
![3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14950004.png)
![1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14950011.png)
